8-Bromo-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one
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Overview
Description
8-Bromo-7-hydroxy-3-phenyl-4H-chromen-4-one is a synthetic derivative of the chromenone family, known for its diverse biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-hydroxy-3-phenyl-4H-chromen-4-one typically involves the bromination of 7-hydroxy-3-phenyl-4H-chromen-4-one. This can be achieved through the reaction of 7-hydroxy-3-phenyl-4H-chromen-4-one with bromine in the presence of a suitable solvent such as acetic acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-hydroxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of 7-oxo-3-phenyl-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-3-phenyl-4H-chromen-4-one.
Substitution: Formation of various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes
Mechanism of Action
The biological activity of 8-Bromo-7-hydroxy-3-phenyl-4H-chromen-4-one is primarily attributed to its ability to interact with various molecular targets and pathways. For example, it can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by interacting with tubulin and disrupting microtubule formation .
Comparison with Similar Compounds
7-Hydroxy-3-phenyl-4H-chromen-4-one: Lacks the bromine atom but shares similar biological activities.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Contains a methoxy group instead of a bromine atom.
7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one: Another derivative with a methoxy group
Uniqueness: The presence of the bromine atom in 8-Bromo-7-hydroxy-3-phenyl-4H-chromen-4-one enhances its reactivity and allows for unique substitution reactions that are not possible with its non-brominated counterparts. This makes it a valuable compound for the synthesis of novel derivatives with potentially enhanced biological activities .
Properties
CAS No. |
19816-31-0 |
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Molecular Formula |
C15H9BrO3 |
Molecular Weight |
317.13 g/mol |
IUPAC Name |
8-bromo-7-hydroxy-3-phenylchromen-4-one |
InChI |
InChI=1S/C15H9BrO3/c16-13-12(17)7-6-10-14(18)11(8-19-15(10)13)9-4-2-1-3-5-9/h1-8,17H |
InChI Key |
AWPINZBTPNZAJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3Br)O |
Origin of Product |
United States |
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